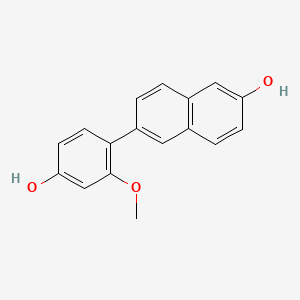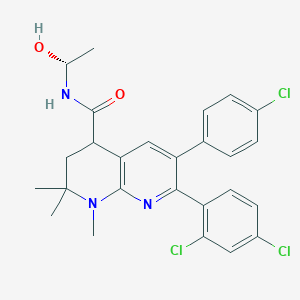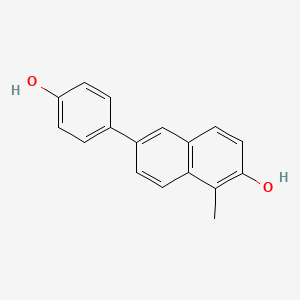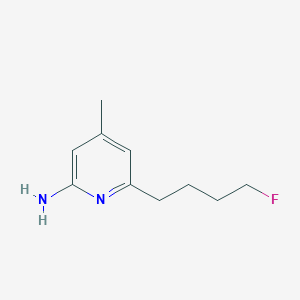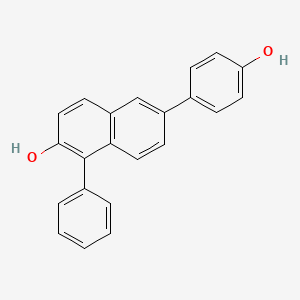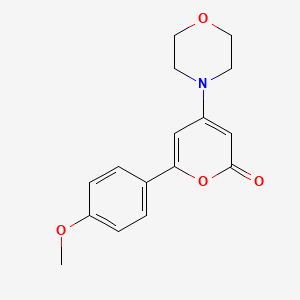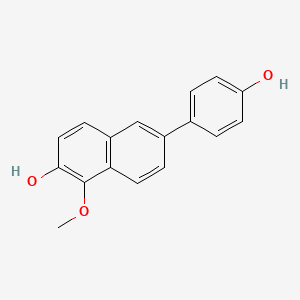
6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol is an organic compound that belongs to the class of phenolic compounds These compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic ring The structure of this compound consists of a naphthalene ring system substituted with a hydroxyphenyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions . Another method involves the use of alkynyl thiadiazoles with a rhodium catalyst and a bis(diphenylphosphino)ferrocene ligand in chlorobenzene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial production process. The use of environmentally benign and efficient synthesis methods, such as those involving water as a solvent, is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions: 6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo oxidation reactions with hydroxyl radicals in aqueous and lipidic environments, leading to the formation of less toxic products . It can also participate in substitution reactions, such as the Knoevenagel condensation, to form fused ring systems .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, rhodium catalysts, and bis(diphenylphosphino)ferrocene ligands. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield less toxic products, while substitution reactions can lead to the formation of fused ring systems with unique biological activities .
科学的研究の応用
6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds with potential pharmaceutical and biological activities . In biology, it is studied for its antioxidant and anti-inflammatory properties, which make it a candidate for the development of new therapeutic agents . In medicine, it is investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders . In industry, it is used in the production of specialty chemicals and materials with specific properties .
作用機序
The mechanism of action of 6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol involves its interaction with molecular targets and pathways in the body. For example, it may exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines . Additionally, it may interact with nuclear receptors and transcription factors to regulate gene expression and cellular responses .
類似化合物との比較
6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and phenolic antioxidants. These compounds share structural similarities, such as the presence of hydroxyl groups attached to aromatic rings, but differ in their specific chemical properties and biological activities . For example, 4-hydroxy-2-quinolones are known for their pharmaceutical and biological activities, while phenolic antioxidants are widely studied for their antioxidant properties .
List of Similar Compounds:- 4-Hydroxy-2-quinolones
- Phenolic antioxidants
- 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol
- 1-Chloro-6-(4-Hydroxyphenyl)-2-naphthol
特性
分子式 |
C17H14O3 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
6-(4-hydroxyphenyl)-1-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C17H14O3/c1-20-17-15-8-4-12(10-13(15)5-9-16(17)19)11-2-6-14(18)7-3-11/h2-10,18-19H,1H3 |
InChIキー |
DSBWWPDVDPKMHN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=C1C=CC(=C2)C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


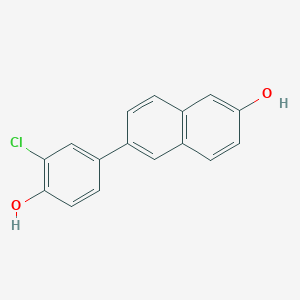
![6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B10844956.png)

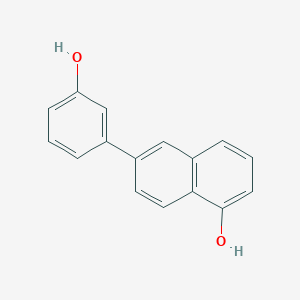
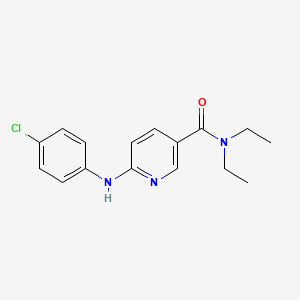
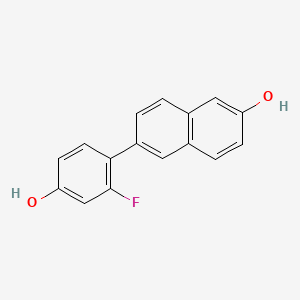

![6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-carboxamide (enantiomeric mix)](/img/structure/B10845000.png)
